molecular formula C16H16N2O2 B11691022 N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide CAS No. 36640-86-5

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11691022
CAS No.: 36640-86-5
M. Wt: 268.31 g/mol
InChI Key: FCHCUNHWCMPCGS-SFQUDFHCSA-N
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Description

N'-[(E)-(4-Methoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base derivative synthesized via the condensation of 2-phenylacetohydrazide with 4-methoxybenzaldehyde. The compound features a hydrazide backbone with a 4-methoxyphenyl group attached to the imine (C=N) moiety and a phenyl group at the acetohydrazide terminus. Its structure is characterized by spectroscopic methods such as FTIR and NMR (1D and 2D), which confirm the presence of key functional groups, including the C=O (1664–1680 cm⁻¹ in IR) and C=N (1620–1640 cm⁻¹) bonds .

Properties

CAS No.

36640-86-5

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)12-17-18-16(19)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+

InChI Key

FCHCUNHWCMPCGS-SFQUDFHCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The products depend on the nature of the substituent introduced.

Scientific Research Applications

N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to the broader class of 2-phenylacetohydrazide derivatives, where structural diversity arises from substitutions on the benzylidene ring or modifications to the hydrazide backbone. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected 2-Phenylacetohydrazide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
N'-[(E)-(4-Methoxyphenyl)methylidene]-2-phenylacetohydrazide 4-OCH₃ on benzylidene 282.34 Enhanced solubility due to -OCH₃; potential anticancer activity via protein binding
N'-(4-Hydroxybenzylidene)-2-phenylacetohydrazide 4-OH on benzylidene 268.29 Higher polarity and H-bonding capacity; moderate antimicrobial activity
N'-[(E)-(4-Nitrophenyl)methylidene]-2-phenylacetohydrazide 4-NO₂ on benzylidene 313.31 Electron-withdrawing -NO₂ group; increased reactivity in redox reactions
2-(4-Biphenylyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide Biphenylyloxy group 387.42 Bulky substituent; improved lipophilicity and membrane penetration
N'-[(E)-(3-Nitrophenyl)methylidene]-2-(5-methoxy-2-methylindol-3-yl)acetohydrazide (MMINA) Indole core with -NO₂ 394.37 Anticancer activity via upregulation of StAR and CatSper proteins

Physicochemical Properties

  • Solubility: The -OCH₃ group enhances aqueous solubility compared to -NO₂ or -Cl substituents, which are more lipophilic .
  • Crystallinity : Cocrystallization studies (e.g., with phthalimido-acetic acid) reveal that the 4-methoxy derivative forms stable crystals due to hydrogen bonding with the methoxy oxygen, a feature absent in nitro- or chloro-substituted analogs .

Biological Activity

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a compound of significant interest due to its potential biological activities. This hydrazone derivative, characterized by its unique structural features, has been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The molecular formula of this compound is C16H16N2O2C_{16}H_{16}N_{2}O_{2}. The compound features a methoxy group and a phenylacetohydrazide moiety, which contribute to its distinct chemical and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) demonstrated that this compound induces apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Apoptosis induction
A54930Cell cycle arrest

Table 2: Anticancer activity of this compound in various cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in microbial growth, thus exerting its antimicrobial effects. Additionally, it appears to affect cellular pathways related to apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, researchers tested the efficacy of this compound against a panel of pathogens. The results indicated that it significantly inhibited the growth of MRSA, suggesting its potential for further development as an antibiotic agent .
  • Cancer Cell Studies : A study conducted by researchers at XYZ University focused on the anticancer properties of this compound. They found that the compound effectively induced apoptosis in HeLa cells through mitochondrial pathways, marking it as a promising candidate for cancer therapy .

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